Cas no 1218790-85-2 (2-Propoxypyridine-3-boronic acid)

2-Propoxypyridine-3-boronic acid is a boronic acid derivative featuring a propoxy-substituted pyridine ring, which enhances its utility in cross-coupling reactions such as Suzuki-Miyaura couplings. The boronic acid moiety enables efficient formation of carbon-carbon bonds, while the propoxy group may improve solubility and stability in organic solvents. This compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization of pyridine scaffolds is required. Its structural features make it a versatile intermediate for synthesizing complex heterocyclic compounds. Careful handling under inert conditions is recommended to preserve its reactivity.
2-Propoxypyridine-3-boronic acid structure
1218790-85-2 structure
商品名:2-Propoxypyridine-3-boronic acid
CAS番号:1218790-85-2
MF:C8H12BNO3
メガワット:180.996782302856
MDL:MFCD13195680
CID:829208
PubChem ID:19594962

2-Propoxypyridine-3-boronic acid 化学的及び物理的性質

名前と識別子

    • (2-Propoxypyridin-3-yl)boronic acid
    • 2-Propoxypyridine-3-boronic acid
    • MFCD13195680
    • 1218790-85-2
    • AKOS006336466
    • FD10173
    • 2-Propoxypyridine-3-boronicacid
    • (2-Propoxypyridin-3-yl)boronicacid
    • AS-48827
    • CS-0175972
    • DTXSID20598914
    • 2-PROPOXYPYRIDIN-3-YLBORONIC ACID
    • Boronic acid, B-(2-propoxy-3-pyridinyl)-
    • DB-365294
    • MDL: MFCD13195680
    • インチ: 1S/C8H12BNO3/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5,11-12H,2,6H2,1H3
    • InChIKey: DDCHOASBQZMXFI-UHFFFAOYSA-N
    • ほほえんだ: O(C1C(B(O)O)=CC=CN=1)CCC

計算された属性

  • せいみつぶんしりょう: 181.09100
  • どういたいしつりょう: 181.0910234g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.6Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 344.2±52.0 °C at 760 mmHg
  • フラッシュポイント: 162.0±30.7 °C
  • PSA: 62.58000
  • LogP: -0.44980
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

2-Propoxypyridine-3-boronic acid セキュリティ情報

2-Propoxypyridine-3-boronic acid 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Propoxypyridine-3-boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB271870-5 g
2-Propoxypyridine-3-boronic acid; 98%
1218790-85-2
5g
€654.00 2023-04-26
abcr
AB271870-5g
2-Propoxypyridine-3-boronic acid, 98%; .
1218790-85-2 98%
5g
€654.00 2025-03-19
TRC
P831663-250mg
2-Propoxypyridine-3-boronic acid
1218790-85-2
250mg
$69.00 2023-05-17
Chemenu
CM136518-1g
(2-Propoxypyridin-3-yl)boronic acid
1218790-85-2 98%
1g
$118 2021-08-05
Chemenu
CM136518-5g
(2-Propoxypyridin-3-yl)boronic acid
1218790-85-2 98%
5g
$355 2021-08-05
Alichem
A029190238-25g
(2-Propoxypyridin-3-yl)boronic acid
1218790-85-2 95%
25g
$977.55 2023-09-03
Chemenu
CM136518-1g
(2-Propoxypyridin-3-yl)boronic acid
1218790-85-2 98%
1g
$178 2023-02-18
Matrix Scientific
092729-250mg
(2-Propoxypyridin-3-yl)boronic acid, 95+%
1218790-85-2 95+%
250mg
$243.00 2023-09-10
Aaron
AR0016Z8-100mg
Boronic acid, B-(2-propoxy-3-pyridinyl)-
1218790-85-2 98%
100mg
$35.00 2025-01-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTC776-250mg
(2-propoxy-3-pyridyl)boronic acid
1218790-85-2 95%
250mg
¥350.0 2024-04-25

2-Propoxypyridine-3-boronic acid 関連文献

2-Propoxypyridine-3-boronic acidに関する追加情報

2-Propoxypyridine-3-boronic Acid: A Comprehensive Overview

2-Propoxypyridine-3-boronic acid (CAS No. 1218790-85-2) is a versatile and highly functionalized compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its pyridine ring substituted with a propoxy group at the 2-position and a boronic acid moiety at the 3-position, serves as a valuable building block for constructing complex molecular architectures. The presence of the boronic acid group makes it particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are pivotal in modern organic synthesis.

The synthesis of 2-propoxypyridine-3-boronic acid typically involves multi-step processes that highlight the importance of regioselectivity and functional group compatibility. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have employed transition metal catalysts to facilitate the coupling of arylboronic acids with halides, significantly streamlining the production process. These developments underscore the growing emphasis on sustainable practices in chemical synthesis.

One of the most compelling applications of 2-propoxypyridine-3-boronic acid lies in its use as an intermediate in drug discovery. The pyridine ring is a common structural motif in many bioactive compounds, and the boronic acid group provides a versatile handle for further functionalization. For example, this compound has been utilized in the construction of heterocyclic frameworks that exhibit potent anti-inflammatory and anticancer activities. Recent studies have demonstrated that derivatives of 2-propoxypyridine-3-boronic acid can modulate key cellular pathways involved in disease progression, making them promising candidates for therapeutic development.

In addition to its role in medicinal chemistry, 2-propoxypyridine-3-boronic acid has found applications in materials science, particularly in the synthesis of advanced polymers and organic semiconductors. The ability to perform cross-coupling reactions allows for the incorporation of this compound into polymer backbones with precise control over molecular weight and functionality. Such materials hold potential for use in electronic devices, sensors, and energy storage systems.

From an analytical standpoint, 2-propoxypyridine-3-boronic acid has been extensively studied using various spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided critical insights into its molecular structure and reactivity. These studies have revealed that the propoxy group enhances the compound's solubility in organic solvents, facilitating its use in solution-phase reactions.

Looking ahead, ongoing research is focused on expanding the utility of 2-propoxypyridine-3-boronic acid through innovative synthetic strategies and functional group modifications. The integration of machine learning algorithms into synthetic planning is expected to accelerate the discovery of novel applications for this compound. Furthermore, efforts are underway to explore its potential as a precursor for bioconjugates and nanomaterials, which could revolutionize fields such as diagnostics and drug delivery.

In conclusion, 2-propoxypyridine-3-boronic acid stands as a testament to the ingenuity and creativity within contemporary chemical research. Its unique combination of structural features and reactivity makes it an indispensable tool for advancing scientific discovery across multiple disciplines. As research continues to uncover new possibilities for this compound, its impact on both academic and industrial settings is poised to grow significantly.

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